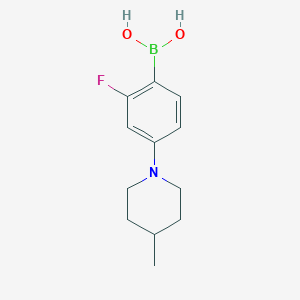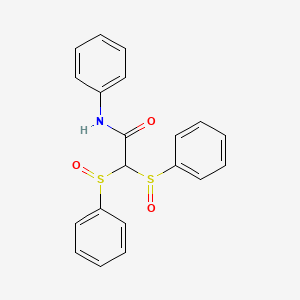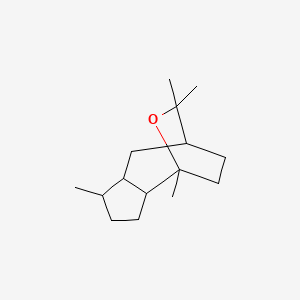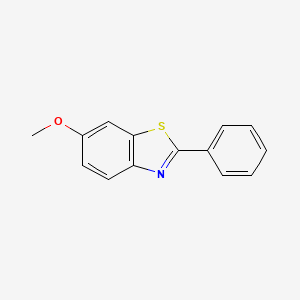![molecular formula C10H13F3Ge B14084875 Trimethyl[4-(trifluoromethyl)phenyl]germane CAS No. 100784-63-2](/img/structure/B14084875.png)
Trimethyl[4-(trifluoromethyl)phenyl]germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, trimethyl[4-(trifluoromethyl)phenyl]- is an organogermanium compound with the molecular formula C10H13F3Ge and a molecular weight of 262.8454 . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylgermane moiety. It is primarily used in laboratory settings for various chemical reactions and research purposes .
Méthodes De Préparation
The synthesis of Germane, trimethyl[4-(trifluoromethyl)phenyl]- typically involves the reaction of trimethylgermanium chloride with 4-(trifluoromethyl)phenyl lithium or Grignard reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Germane, trimethyl[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Common reagents used in these reactions include halogenating agents, organolithium reagents, and Grignard reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Germane, trimethyl[4-(trifluoromethyl)phenyl]- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Germane, trimethyl[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions . The specific molecular targets and pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
Comparaison Avec Des Composés Similaires
Germane, trimethyl[4-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
Trimethyl[4-(trifluoromethyl)phenyl]silane: This compound has a silicon atom instead of germanium and exhibits different reactivity and properties.
Trimethyl[4-(trifluoromethyl)phenyl]stannane: This compound contains a tin atom and is used in different types of chemical reactions.
The uniqueness of Germane, trimethyl[4-(trifluoromethyl)phenyl]- lies in its germanium center, which imparts distinct chemical properties and reactivity compared to its silicon and tin analogs .
Propriétés
Numéro CAS |
100784-63-2 |
|---|---|
Formule moléculaire |
C10H13F3Ge |
Poids moléculaire |
262.83 g/mol |
Nom IUPAC |
trimethyl-[4-(trifluoromethyl)phenyl]germane |
InChI |
InChI=1S/C10H13F3Ge/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3 |
Clé InChI |
OUCJWTNFRZCEIR-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)

![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)

![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)


